![molecular formula C17H9F4N B13139363 2,3-Bis(2,3-difluorophenyl)pyridine](/img/structure/B13139363.png)
2,3-Bis(2,3-difluorophenyl)pyridine
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Overview
Description
2,3-Bis(2,3-difluorophenyl)pyridine is a fluorinated aromatic compound with the molecular formula C17H9F4N. This compound is characterized by the presence of two difluorophenyl groups attached to a pyridine ring. The incorporation of fluorine atoms into the aromatic structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(2,3-difluorophenyl)pyridine typically involves the coupling of 2,3-difluorophenyl groups with a pyridine derivative. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the cross-coupling of boronic acids with halogenated pyridines . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis(2,3-difluorophenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully reduced aromatic rings.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,3-Bis(2,3-difluorophenyl)pyridine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and cellular metabolism .
Comparison with Similar Compounds
2-(2,4-Difluorophenyl)pyridine: A related compound with similar structural features but fewer fluorine atoms.
2-(3,5-Difluorophenyl)pyridine: Another fluorinated pyridine derivative with different substitution patterns.
2-(2,4,6-Trifluorophenyl)pyridine: A compound with additional fluorine atoms, leading to different chemical properties.
Uniqueness: 2,3-Bis(2,3-difluorophenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric effects. These effects influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various applications .
Properties
Molecular Formula |
C17H9F4N |
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Molecular Weight |
303.25 g/mol |
IUPAC Name |
2,3-bis(2,3-difluorophenyl)pyridine |
InChI |
InChI=1S/C17H9F4N/c18-13-7-1-4-10(15(13)20)11-6-3-9-22-17(11)12-5-2-8-14(19)16(12)21/h1-9H |
InChI Key |
YUPCGRPQOCFQAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=C(N=CC=C2)C3=C(C(=CC=C3)F)F |
Origin of Product |
United States |
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